imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone
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Overview
Description
Imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone: is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone typically involves the reaction of pyrazole derivatives with sulfur-containing reagents. Industrial production methods often utilize multi-step processes involving the preparation of intermediate compounds, which are then converted to the final product through controlled reaction conditions .
Chemical Reactions Analysis
Imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the sulfur atom, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
Imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone has a wide range of applications in scientific research:
Biology: The compound exhibits biological activities, making it a potential candidate for drug discovery and development.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes by binding to their active sites, leading to the disruption of essential biochemical processes. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone can be compared with other pyrazole derivatives, such as:
5-Amino-pyrazoles: These compounds are versatile synthetic building blocks used in the synthesis of various heterocyclic systems.
3(5)-Substituted pyrazoles: Known for their tautomeric properties, these compounds are used in the development of pharmaceuticals and agrochemicals.
Thiadiazoles: These compounds exhibit diverse biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the presence of the sulfur atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H7N3OS |
---|---|
Molecular Weight |
145.19 g/mol |
IUPAC Name |
imino-methyl-oxo-(1H-pyrazol-4-yl)-λ6-sulfane |
InChI |
InChI=1S/C4H7N3OS/c1-9(5,8)4-2-6-7-3-4/h2-3,5H,1H3,(H,6,7) |
InChI Key |
QOFNWQAHAOJMBP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=CNN=C1 |
Origin of Product |
United States |
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